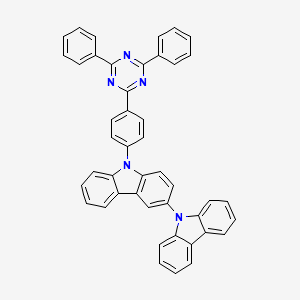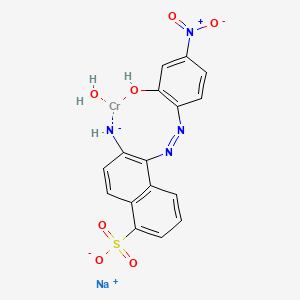
6-Amino-5-(2-hydroxy-4-nitrophenyl)azonaphthalene-1-sulphonatohydroxychromate (sodium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-5-(2-hydroxy-4-nitrophenyl)azonaphthalene-1-sulphonatohydroxychromate (sodium salt) is a complex organic compound with the molecular formula C16H8CrN4NaO7S and a molecular weight of 475.31 . This compound is known for its vibrant color properties and is commonly used as a dye in various industrial applications.
Méthodes De Préparation
The synthesis of 6-Amino-5-(2-hydroxy-4-nitrophenyl)azonaphthalene-1-sulphonatohydroxychromate (sodium salt) involves several steps:
Diazotization: 2-Amino-5-nitrophenol undergoes diazotization to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 6-Aminonaphthalene-1-sulfonic acid to form the azo compound.
Chromium Processing: The resulting azo compound is treated with formic acid and chromium to produce the final product.
Analyse Des Réactions Chimiques
6-Amino-5-(2-hydroxy-4-nitrophenyl)azonaphthalene-1-sulphonatohydroxychromate (sodium salt) undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: The compound is used in staining techniques to visualize biological samples under a microscope.
Mécanisme D'action
The mechanism of action of 6-Amino-5-(2-hydroxy-4-nitrophenyl)azonaphthalene-1-sulphonatohydroxychromate (sodium salt) involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with specific proteins and enzymes, altering their activity.
Pathways: It can affect various biochemical pathways, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
6-Amino-5-(2-hydroxy-4-nitrophenyl)azonaphthalene-1-sulphonatohydroxychromate (sodium salt) is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
- Acid Green 11
- Acid Green 115
- Acid Green 111
- Acid Green 109
- Acid Green 125
- Acid Green 104
- Acid Brown 98
- Acid Green 122
- Acid Green 1
These compounds share some structural similarities but differ in their specific applications and properties.
Propriétés
Formule moléculaire |
C16H12CrN4NaO7S- |
|---|---|
Poids moléculaire |
479.3 g/mol |
Nom IUPAC |
sodium;6-azanidyl-5-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalene-1-sulfonate;chromium;hydrate |
InChI |
InChI=1S/C16H11N4O6S.Cr.Na.H2O/c17-12-6-5-10-11(2-1-3-15(10)27(24,25)26)16(12)19-18-13-7-4-9(20(22)23)8-14(13)21;;;/h1-8H,(H3-,17,18,19,21,24,25,26);;;1H2/q-1;;+1;/p-1 |
Clé InChI |
UGXBMQRAINDRGB-UHFFFAOYSA-M |
SMILES canonique |
C1=CC2=C(C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])O)[NH-])C(=C1)S(=O)(=O)[O-].O.[Na+].[Cr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(Thiophene-2-carbonylsulfanyl)propanoyl]-1,3-thiazolidine-5-carboxylic acid](/img/structure/B14801124.png)
![2-(8-Fluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B14801126.png)
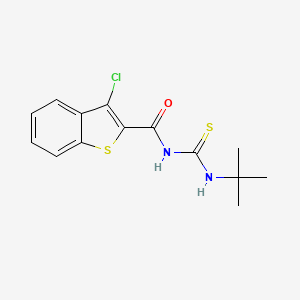
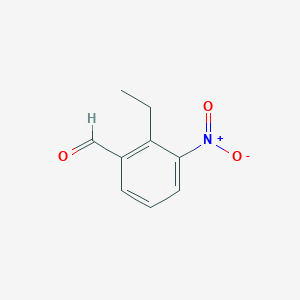
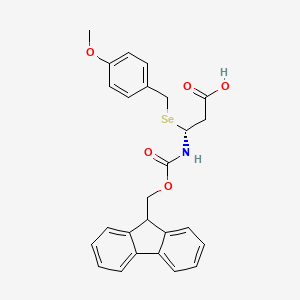
![(1S)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one](/img/structure/B14801136.png)
![4-{[(E)-naphthalen-2-ylmethylidene]amino}benzamide](/img/structure/B14801137.png)
![2-methyl-N-(4-{[2-(phenylcarbamothioyl)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B14801144.png)
![[1-(4-methylbenzyl)-1H-imidazol-2-yl]methanol](/img/structure/B14801163.png)
![5H-Pyrrolo[3,2-c]pyridine-3,5-dicarboxylic acid, 1,4,6,7-tetrahydro-2-methyl-, 5-(1,1-dimethylethyl) ester](/img/structure/B14801172.png)
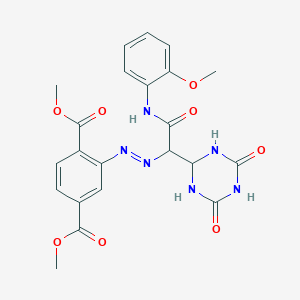
![(4Z)-4-[2-(naphthalen-1-yl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14801179.png)
![Spiro[7-azabicyclo[2.2.1]heptane-2,2'-morpholine]-7-carboxylic acid, 4'-methyl-, 1,1-dimethylethyl ester, (1S,2S,4R)-](/img/structure/B14801182.png)
